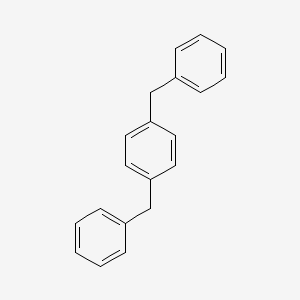

1,4-Dibenzylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

793-23-7 |

|---|---|

Molecular Formula |

C20H18 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1,4-dibenzylbenzene |

InChI |

InChI=1S/C20H18/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

InChI Key |

LTGXPINWZFIICV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,4-Dibenzylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characteristics of 1,4-Dibenzylbenzene (p-dibenzylbenzene). This symmetrical aromatic hydrocarbon is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1] This document details its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and analysis.

Core Properties and Characteristics

This compound is a stable organic compound with the molecular formula C₂₀H₁₈.[1] It consists of a central benzene ring substituted at the para positions with two benzyl groups.[1][2] This symmetrical structure influences its physical properties, such as its melting point and crystal packing.[3][4]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | p-dibenzylbenzene, Benzene, 1,4-bis(phenylmethyl)- | [5] |

| CAS Number | 793-23-7 | [1][6] |

| Molecular Formula | C₂₀H₁₈ | [1][5][6] |

| Molecular Weight | 258.36 g/mol | [1][6][7] |

| Appearance | White crystalline solid | [8] |

| Melting Point | 87.5 °C | [1][7] |

| Boiling Point | ~336 - 387 °C (estimated) | [1][7] |

| Density | ~1.052 g/cm³ (estimate) | [1][7] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

| Flash Point | 182.5 °C | [1] |

| Vapor Pressure | 7.53 x 10⁻⁶ mmHg at 25°C | [1] |

Crystal Structure

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The molecule lies on a crystallographic inversion center.[4]

| Crystal System Parameter | Value | Source |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pbca | [3] |

| a | 10.090 (2) Å | [3] |

| b | 7.8736 (17) Å | [3] |

| c | 18.379 (4) Å | [3] |

| V | 1460.1 (6) ų | [3] |

| Z | 4 | [3] |

| Dihedral Angle | 88.39 (11)° (between phenyl and central benzene ring) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on published information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Source |

| ¹H NMR | ~7.19-7.32 | multiplet | Phenyl protons (10H) | [3] |

| ~7.13 | singlet | Central benzene protons (4H) | [3] | |

| ~2.97 | singlet | Methylene protons (-CH₂-) (4H) | [3] | |

| ¹³C NMR | 141.17 | C (quaternary, phenyl) | [3] | |

| 138.81 | C (quaternary, central benzene) | [3] | ||

| 128.95 | CH (phenyl) | [3] | ||

| 128.88 | CH (central benzene) | [3] | ||

| 128.41 | CH (phenyl) | [3] | ||

| 125.99 | CH (phenyl) | [3] | ||

| 41.49 | CH₂ (methylene) | [3] |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment | Source |

| 258 | High | Molecular Ion [M]⁺ | [5] |

| 167 | Base Peak | [M - C₇H₇]⁺ (loss of benzyl group) | [5] |

| 165 | High | [5] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| > 3000 | Aromatic C-H stretching |

| < 3000 | Aliphatic C-H stretching (from -CH₂-) |

| ~1600 | Aromatic C=C stretching |

| ~800-900 | C-H out-of-plane bending (indicative of 1,4-substitution) |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.

Synthesis via Friedel-Crafts Alkylation

The most common method for synthesizing this compound is through Friedel-Crafts alkylation of benzene with benzyl chloride, often using a Lewis acid catalyst like aluminum chloride.[1]

Materials:

-

Benzene

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold water

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or calcium chloride

Procedure:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with benzene. The flask is cooled in an ice-water bath to maintain a low temperature.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled benzene with continuous stirring. This step should be performed in a moisture-free environment to preserve catalyst activity.

-

Addition of Alkylating Agent: Benzyl chloride is added dropwise from the dropping funnel to the stirred mixture over 30-60 minutes. The temperature should be maintained below 10 °C to control the reaction rate and minimize side products.

-

Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours, allowing it to slowly warm to room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup (Quenching): The reaction flask is cooled again in an ice bath. Ice-cold water is slowly and cautiously added to the mixture to quench the reaction and decompose the aluminum chloride complex. This must be done in a fume hood as HCl gas is evolved.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined.

-

Washing: The combined organic extracts are washed sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by distillation under reduced pressure or recrystallization from a suitable solvent like ethanol to yield pure this compound.[3]

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-25 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).[9] The solution should be clear of any suspended particles; filtration through a small plug of glass wool into the NMR tube is recommended.[9]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[5]

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[9] Chemical shifts are reported in ppm relative to the residual solvent peak.[5]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Use a GC system coupled to a Mass Spectrometer. An example column would be a non-polar capillary column (e.g., DB-5ms).

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to detect the molecular ion and key fragments.

-

Source Temperature: ~230 °C.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: As this compound is a solid, it can be analyzed using Attenuated Total Reflectance (ATR) or by preparing a KBr pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.[7]

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample holder/ATR crystal.[7] Then, collect the sample spectrum. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Caption: Logical relationship of this compound as a versatile chemical intermediate.

Safety and Handling

This compound is classified as very toxic to aquatic life with long-lasting effects.[10][11] Therefore, it should not be released into the environment.[10] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety goggles and gloves.[8] Handling should be done in a well-ventilated area to avoid inhalation of any dust or vapors.[8]

Conclusion

This compound is a well-characterized aromatic hydrocarbon with significant utility as a building block in organic synthesis. Its symmetric structure provides distinct physical and spectroscopic properties that facilitate its identification. The Friedel-Crafts alkylation serves as a robust and accessible method for its preparation. This guide provides the core technical information required by researchers and professionals for the effective handling, analysis, and application of this compound in various fields of chemical and pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. gcms.cz [gcms.cz]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. theochem.mercer.edu [theochem.mercer.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. rsc.org [rsc.org]

- 11. This compound | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Synthesis of p-Dibenzylbenzene

Introduction

p-Dibenzylbenzene, systematically known as 1,4-dibenzylbenzene, is an aromatic hydrocarbon with the chemical formula C₂₀H₁₈.[1][2] Its structure consists of a central benzene ring substituted with two benzyl groups at the para positions (1 and 4 positions).[3][4] This symmetrical arrangement imparts specific physical and chemical properties that make it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[4] It also serves as a precursor in the production of materials like flame retardants and is utilized in applications such as dielectric fluids for high-voltage transformers and capacitors.[5][6] This document provides a comprehensive overview of the structure, properties, and synthesis of p-dibenzylbenzene.

Chemical Structure and Properties

The foundational structure of p-dibenzylbenzene is a benzene ring where two hydrogen atoms on opposite sides of the molecule are replaced by benzyl groups (C₆H₅CH₂–).[3] The molecule has a center of symmetry, and the two terminal phenyl rings are twisted relative to the central benzene ring by approximately 88.39°.[6]

Physicochemical Properties

The key physical and chemical properties of p-dibenzylbenzene are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | p-dibenzylbenzene, 1,4-bis(phenylmethyl)benzene | [1][7] |

| CAS Number | 793-23-7 | [1][2] |

| Molecular Formula | C₂₀H₁₈ | [1][7] |

| Molecular Weight | 258.36 g/mol | [7][8] |

| Exact Mass | 258.140851 g/mol | [1][7] |

| Melting Point | 87.5 °C | [4] |

| Boiling Point | 387.1 °C (at 760 mmHg, estimate) | [2] |

| Flash Point | 182.5 °C | [4] |

| Density | 1.0524 g/cm³ (estimate) | [2] |

| Appearance | Colorless to pale yellow solid | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of p-dibenzylbenzene. Available data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

| Spectrum Type | Description |

| ¹H NMR | In CDCl₃ (400 MHz), the following peaks are observed: δ 7.321-7.199 (m, 10H, phenyl protons), 7.133 (s, 4H, central benzene protons), 2.973 (s, 4H, methylene protons).[6] |

| ¹³C NMR | Spectra are available and can be used to identify the unique carbon environments in the molecule.[9] |

| Vapor Phase IR | Infrared spectroscopy data is available to characterize the vibrational modes of the molecule's functional groups.[8] |

| Mass Spectrometry | Mass spectra are available, typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS).[7] |

Synthesis of p-Dibenzylbenzene

p-Dibenzylbenzene is commonly synthesized via Friedel-Crafts alkylation reactions. Below are detailed protocols for two established methods.

Experimental Protocol 1: Alkylation of Benzene

This method involves the alkylation of benzene with α,α′-dichloro-p-xylene using anhydrous ferric chloride as a catalyst.[6]

Materials:

-

Benzene (210 g, 2.7 mol)

-

α,α′-dichloro-p-xylene (28.9 g, 0.165 mol)

-

Anhydrous ferric chloride (0.24 g)

-

10% aqueous sodium carbonate solution

-

Anhydrous calcium chloride

-

500 ml flask with stirrer, thermometer, and reflux condenser

-

Separation funnel

Procedure:

-

To the 500 ml flask, add benzene, α,α′-dichloro-p-xylene, and anhydrous ferric chloride.

-

Stir the mixture for 2 hours, maintaining the temperature between 323–328 K (50–55 °C).

-

After the reaction period, cool the mixture and hydrolyze it with cold water.

-

Transfer the resulting two-phase mixture to a separation funnel and extract with 200 ml of benzene.

-

Combine the organic layers and wash with three 100-ml portions of 10% aqueous sodium carbonate solution.

-

Dry the organic layer over anhydrous calcium chloride and filter.

-

Remove the benzene solvent via distillation.

-

Distill the residue under reduced pressure (0.15 mmHg) to yield this compound (boiling point 431–434 K). The reported yield is 15.5 g (35%).

-

Crystals suitable for analysis can be obtained by slow evaporation from an ethanol solution.

Experimental Protocol 2: Reaction of Diphenylmethane and Benzyl Chloride

This protocol describes the synthesis from diphenylmethane and benzyl chloride using aluminum chloride as the catalyst.[10]

Materials:

-

Diphenylmethane (2500 g)

-

Aluminum chloride (40 g)

-

Benzyl chloride (600 g)

-

Reaction vessel with stirring capability

Procedure:

-

Add diphenylmethane and aluminum chloride to the reaction vessel.

-

Stir the mixture at room temperature for 2 hours.

-

While continuing to stir, add benzyl chloride to the mixture.

-

After the reaction is complete, deactivate the catalyst (e.g., by careful addition of water or a dilute acid).

-

Isolate the product via reduced pressure distillation to obtain a dibenzylbenzene isomer mixture.

Visualization of Synthesis Workflow

The following diagram illustrates the generalized workflow for the Friedel-Crafts synthesis of p-dibenzylbenzene.

Caption: Workflow for the synthesis of p-dibenzylbenzene via Friedel-Crafts alkylation.

Applications and Safety

Applications

p-Dibenzylbenzene is a versatile chemical intermediate. Its primary applications include:

-

Polymer Chemistry: Used as a monomer or building block in the synthesis of polymers and resins.[4]

-

Flame Retardants: Serves as an important precursor in the manufacture of flame-retardant materials.[6]

-

Dielectric Fluids: Employed in high-voltage applications, such as in transformers and capacitors, due to its high dielectric strength and thermal stability.[5]

-

Chemical Synthesis: Acts as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[4]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) classification, this compound is considered hazardous to the aquatic environment.[1]

-

GHS Hazard Statements: H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long-lasting effects).[1]

-

Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container in accordance with local regulations).[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed when handling this compound.

References

- 1. This compound | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. quora.com [quora.com]

- 4. Cas 793-23-7,this compound | lookchem [lookchem.com]

- 5. How to Choose the Right Dibenzylbenzene Product for Your Application - Yantai Jinfeng Fine Chemical Co., Ltd [jinzhengchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dibenzylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of 1,4-dibenzylbenzene derivatives. These compounds serve as important structural motifs in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization methodologies, and explores their relevance in the context of drug development, particularly as potential Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be primarily achieved through two effective and versatile methods: Friedel-Crafts benzylation and Suzuki-Miyaura cross-coupling. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.

Friedel-Crafts Benzylation

The Friedel-Crafts reaction is a classic method for the alkylation of aromatic rings. In the context of this compound synthesis, this involves the reaction of a benzene ring with a benzyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism. To achieve 1,4-disubstitution, the reaction conditions can be controlled, or a starting material that directs to the para position can be utilized.

A general workflow for a Friedel-Crafts benzylation is depicted below:

References

1,4-Dibenzylbenzene: A Versatile Scaffold in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibenzylbenzene is a symmetrical aromatic hydrocarbon featuring a central benzene ring substituted at the para positions with two benzyl groups.[1][2] Its robust structure and the reactivity of its constituent aromatic rings make it a valuable building block in various fields of organic synthesis, from polymer chemistry and materials science to medicinal chemistry. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility as a versatile scaffold for the development of novel molecules.

Physicochemical and Spectroscopic Properties

This compound is a white to pale yellow solid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈ | [3] |

| Molecular Weight | 258.36 g/mol | [3] |

| Melting Point | 87.5 °C | [2] |

| Boiling Point | 336.61 °C (estimated) | [2] |

| CAS Number | 793-23-7 | [3] |

The structural elucidation of this compound is supported by a range of spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | Due to the molecule's symmetry, the proton NMR spectrum is relatively simple, showing signals for the aromatic protons of the central and outer phenyl rings, as well as a characteristic singlet for the methylene bridge protons.[4] |

| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the different carbon environments within the molecule, including the substituted and unsubstituted carbons of the aromatic rings and the methylene carbons.[4] |

| Mass Spectrometry | The mass spectrum exhibits a prominent molecular ion peak corresponding to the molecular weight of this compound.[4] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for C-H stretching of the aromatic rings and the methylene groups, as well as bands corresponding to aromatic C=C stretching. |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, most notably Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling reactions.

Friedel-Crafts Alkylation

A primary method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with a suitable benzylating agent in the presence of a Lewis acid catalyst.[5][6] A common approach involves the reaction of benzene with α,α'-dichloro-p-xylene.

Experimental Protocol: Friedel-Crafts Alkylation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add an excess of dry benzene.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.[7]

-

Addition of Alkylating Agent: Dissolve α,α'-dichloro-p-xylene in dry benzene and add it dropwise to the stirred reaction mixture, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

| Catalyst | Alkylating Agent | Solvent | Temperature | Yield | Reference |

| AlCl₃ | α,α'-dichloro-p-xylene | Benzene | 0 °C to RT | Moderate to Good | [5] |

| FeCl₃ | Benzyl Chloride | Benzene | RT | Good | [7] |

Suzuki-Miyaura Cross-Coupling

An alternative and often more versatile method for the synthesis of this compound and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction typically involves the coupling of a di-halo-p-xylene derivative with a phenylboronic acid, or a 1,4-phenylenediboronic acid with a benzyl halide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a Schlenk flask, combine 1,4-bis(bromomethyl)benzene, phenylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂/Ligand | K₂CO₃ | DMF | 140 °C | Good | [9] |

| Pd/C | K₂CO₃ | Ethanol/Water | Reflux | High | [10] |

Applications in Organic Synthesis

The this compound core serves as a versatile platform for the construction of more complex molecules with applications in materials science and medicinal chemistry.

Polymer Chemistry

While direct polymerization of this compound is not common, its derivatives, particularly those with polymerizable groups, are of significant interest. For instance, 1,4-divinylbenzene, a structurally related monomer, is widely used as a cross-linking agent in the production of polymers like polystyrene.[11] The synthesis of linear, soluble polymers from 1,4-divinylbenzene can be achieved through controlled polymerization techniques such as living anionic polymerization or RAFT polymerization.[11] These polymers, possessing a backbone of repeating phenylene units, exhibit desirable thermal and mechanical properties and can be further functionalized for applications in organic electronics and sensor technology.[11]

| Polymerization Method | Initiator/Agent | Solvent | Temperature | Mn ( g/mol ) | PDI (Mw/Mn) |

| Living Anionic | sec-BuLi/t-BuOK | THF | -78 °C | 10,000 - 50,000 | < 1.1 |

| RAFT | AIBN/RAFT Agent | Toluene | 70 °C | 5,000 - 30,000 | < 1.2 |

Medicinal Chemistry

The dibenzylbenzene scaffold is present in a number of biologically active molecules, and its derivatives have been explored for their therapeutic potential. For example, bis(4-fluorobenzyl)trisulfide, a derivative of a natural product containing a dibenzyl core, has demonstrated potent anticancer activities by inhibiting microtubule polymerization.[12] While direct examples of this compound-based drugs are not widely reported, the structural motif is of interest in the design of kinase inhibitors and other therapeutic agents.

The development of kinase inhibitors often involves the creation of molecules that can fit into the ATP-binding pocket of the target kinase. The this compound scaffold can serve as a rigid core from which various functional groups can be appended to interact with specific residues within the kinase active site.

The design of such inhibitors often involves computational modeling to predict the binding affinity and selectivity of different derivatives. The 1,4-disubstituted pattern of dibenzylbenzene allows for the systematic variation of substituents to optimize these properties.

Conclusion

This compound is a fundamentally important building block in organic synthesis with a broad spectrum of potential applications. Its straightforward synthesis via established methods like Friedel-Crafts alkylation and Suzuki-Miyaura coupling, combined with its structural rigidity and potential for functionalization, makes it an attractive scaffold for the development of new polymers, materials, and therapeutic agents. Further exploration of its derivatives, particularly in the realm of medicinal chemistry, holds promise for the discovery of novel bioactive compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cas 793-23-7,this compound | lookchem [lookchem.com]

- 3. This compound | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US2954412A - Process for the preparation of dibenzylbenzenes - Google Patents [patents.google.com]

- 6. mt.com [mt.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Research Applications of 1,4-Dibenzylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of 1,4-dibenzylbenzene. The content is tailored for researchers, scientists, and professionals in drug development, materials science, and polymer chemistry, offering detailed experimental protocols, quantitative data, and visualizations to facilitate further investigation and application of this versatile molecule.

Introduction to this compound

This compound, also known as p-dibenzylbenzene, is an aromatic hydrocarbon with the chemical formula C₂₀H₁₈.[1][2] Its structure consists of a central benzene ring substituted at the 1 and 4 positions with benzyl groups.[2] This symmetrical molecule serves as a valuable building block in organic synthesis due to its stable aromatic core and the reactivity of the benzylic positions.[3] Its derivatives have shown potential in a range of applications, from medicinal chemistry to materials science.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₈ | [1][2] |

| Molecular Weight | 258.36 g/mol | [1] |

| Melting Point | 87.5 °C | [3] |

| Boiling Point | 336.61 °C (estimated) | [3] |

| Density | 1.0524 g/cm³ (estimated) | [3] |

| Appearance | Colorless to pale yellow solid | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | [3] |

Synthesis of this compound and Its Derivatives

The primary methods for synthesizing the this compound scaffold are Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling. These methods can also be adapted to produce a variety of derivatives.

Friedel-Crafts Alkylation/Acylation

A common and direct route to this compound is the Friedel-Crafts alkylation of benzene with a suitable benzylating agent.[3] A related and often more controllable approach involves a two-step Friedel-Crafts acylation followed by reduction.

Experimental Protocol: Two-Step Synthesis of this compound via Friedel-Crafts Acylation and Reduction

This protocol is adapted from established procedures for Friedel-Crafts acylation and subsequent ketone reduction.[4][5]

Step 1: Friedel-Crafts Acylation of Benzene with Phenylacetyl Chloride

-

Materials: Anhydrous aluminum chloride (AlCl₃), anhydrous benzene, phenylacetyl chloride, 1 M hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous benzene (used in excess as both reactant and solvent).

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Slowly add phenylacetyl chloride (1.0 equivalent) dropwise to the suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-bis(phenylacetyl)benzene.

-

Step 2: Clemmensen Reduction of 1,4-bis(phenylacetyl)benzene

-

Materials: Crude 1,4-bis(phenylacetyl)benzene, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, toluene.

-

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.

-

To a round-bottom flask, add the crude 1,4-bis(phenylacetyl)benzene, amalgamated zinc, concentrated hydrochloric acid, and toluene.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from ethanol or by column chromatography.

-

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling provides a versatile method for synthesizing this compound derivatives by forming carbon-carbon bonds between an organoboron compound and an organic halide.[6]

Experimental Protocol: Synthesis of a this compound Derivative

This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling of benzyl halides.[7]

-

Materials: 1,4-Phenylenediboronic acid, a substituted benzyl bromide (2.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 3-4 equivalents), solvent (e.g., a mixture of toluene, ethanol, and water), and standard workup and purification reagents.

-

Procedure:

-

In a Schlenk flask, combine 1,4-phenylenediboronic acid (1.0 equivalent), the substituted benzyl bromide (2.2 equivalents), the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Potential Research Applications

Drug Development and Medicinal Chemistry

The this compound scaffold can be explored as a core structure for the development of novel therapeutic agents. While direct biological activity of the parent molecule is not extensively documented, its derivatives hold potential, for instance, as anticancer agents.

Anticancer Potential:

Glucopyranosyl-conjugated benzyl derivatives have been synthesized and shown to inhibit the proliferation of colorectal cancer cells with potency comparable to the standard drug 5-fluorouracil, but with improved selectivity towards cancer cells.[8] One such derivative demonstrated an IC₅₀ of 4.56 µM against the HCT-116 cancer cell line, while showing significantly less toxicity to normal 293T cells (IC₅₀ > 80 µM).[8] This suggests that functionalizing the this compound core with sugar moieties could be a promising strategy for developing selective anticancer agents. The proposed mechanism involves enhanced uptake by cancer cells through glucose transporters (GLUTs) and subsequent induction of apoptosis.[8]

Table 2: Anticancer Activity of a Glucopyranosyl-Conjugated Benzyl Derivative

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)a | Reference |

| Benzyl Derivative 8d | HCT-116 (Colon Cancer) | 4.56 | > 17.5 | [8] |

| Benzyl Derivative 8d | 293T (Normal) | > 80 | - | [8] |

| 5-Fluorouracil | HCT-116 (Colon Cancer) | 3.85 | - | [8] |

| a SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) |

Kinase Inhibition:

Many kinase inhibitors feature a core aromatic scaffold. The this compound structure could serve as a template for designing new kinase inhibitors. For instance, derivatives of 4-methylbenzamide containing purine moieties have shown potent inhibitory activity against various cancer cell lines, with IC₅₀ values in the low micromolar range against cell lines such as K562 and HL-60.[1] While not direct derivatives of this compound, these findings suggest that incorporating appropriate pharmacophores onto the benzyl groups of this compound could lead to novel kinase inhibitors.

Polymer Chemistry

The rigid 1,4-disubstituted benzene core of this compound makes it an attractive monomer for the synthesis of high-performance polymers, such as aramids (aromatic polyamides). By functionalizing the benzyl groups with amines, a novel diamine monomer can be produced for polycondensation reactions.

Proposed Synthesis of a Novel Aramid:

A diamino-1,4-dibenzylbenzene monomer could be synthesized and subsequently polymerized with a diacid chloride, such as terephthaloyl chloride, to yield a novel aramid.

Table 3: Predicted Properties of a Hypothetical Aramid from Diamino-1,4-dibenzylbenzene

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Glass Transition Temp. (Tg) | 270-300 °C | The flexible benzyl groups are expected to lower Tg compared to fully rigid aramids like Kevlar (>370 °C), but the aromatic core will maintain high thermal stability.[9] |

| Decomposition Temp. (Td) | > 450 °C | The high aromatic content contributes to excellent thermal stability, similar to other high-performance aramids.[9] |

| Tensile Strength | 100-150 MPa (film) | Expected to be lower than rigid-rod aramids but still high, offering a good balance of strength and flexibility.[9] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP) | The non-linear structure introduced by the benzyl groups should disrupt chain packing and improve solubility compared to intractable aramids.[10] |

Materials Science

Flame Retardants:

Brominated aromatic compounds are effective flame retardants.[11] Bromination of the aromatic rings of this compound would yield a high molecular weight, thermally stable flame retardant. The performance of such a compound in a polymer matrix like polyethylene terephthalate (PET) is expected to be comparable to existing brominated flame retardants.

Table 4: Representative Flame Retardancy Data for PET Foams

| Formulation | LOI (%) | UL-94 Rating | Reference |

| Pure PET | 21.6 | Fails | [12] |

| PET + 12 wt% DBDPEa | 28.7 | V-2 | [12] |

| PET + 9 wt% ZDPb + 3 wt% DBDPE | 32.7 | V-0 | [12] |

| a Decabromodiphenylethane, a commercial brominated flame retardant. | |||

| b Zinc diethyl hypophosphite, a phosphorus-based flame retardant, showing synergistic effects. |

Liquid Crystals:

The rigid, linear core of 1,4-disubstituted benzenes is a common feature in liquid crystalline molecules (mesogens). While this compound itself is not liquid crystalline, appropriate functionalization of the terminal phenyl rings with long alkyl or alkoxy chains can induce mesophase behavior.

Agrochemicals

The benzyl group is a common pharmacophore in some herbicides.[4] For example, certain N-benzyl derivatives have been investigated as potential bleaching herbicides.[13] This suggests that the this compound scaffold could be a starting point for the synthesis of novel agrochemicals. Further research is needed to explore the structure-activity relationships of this compound derivatives in this area.

Conclusion

This compound is a versatile chemical scaffold with significant, yet largely underexplored, potential in various fields of research and development. Its straightforward synthesis and the possibility for diverse functionalization make it an attractive starting material for creating novel molecules with tailored properties. This guide has outlined key synthetic methodologies and highlighted promising applications in drug discovery, polymer chemistry, and materials science, providing a foundation for further scientific inquiry. The detailed protocols and compiled data are intended to serve as a practical resource for researchers aiming to unlock the full potential of this intriguing molecule.

References

- 1. This compound | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of poly(p-phenylene vinylene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]

- 7. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.ictp.csic.es [www2.ictp.csic.es]

- 11. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Isomerism in Dibenzylbenzene: A Technical Guide to Synthesis, Properties, and Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzylbenzene, a diarylmethane, exists as three structural isomers: 1,2-(ortho), 1,3-(meta), and 1,4-(para). The positional isomerism of the benzyl groups on the central benzene ring significantly influences the physicochemical properties of these compounds, impacting their applications in materials science and their potential as scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of dibenzylbenzene isomers. It presents a comparative analysis of their physical properties and explores their industrial applications and nascent role in drug discovery. Detailed experimental protocols and data are provided to serve as a valuable resource for researchers in these fields.

Introduction

Dibenzylbenzene isomers are aromatic hydrocarbons with the chemical formula C₂₀H₁₈. Their core structure consists of a central benzene ring to which two benzyl groups are attached. The arrangement of these benzyl groups as ortho, meta, or para dictates the molecule's symmetry, polarity, and intermolecular interactions, leading to distinct physical and chemical characteristics. These differences are critical for their application as high-performance fluids and as foundational structures in the synthesis of more complex molecules.

Synthesis and Purification of Dibenzylbenzene Isomers

The primary route for the synthesis of dibenzylbenzene is the Friedel-Crafts alkylation of benzene with benzyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] This reaction generally produces a mixture of the ortho, meta, and para isomers. The isomer distribution is influenced by the reaction conditions, including temperature and catalyst.

General Experimental Protocol: Friedel-Crafts Benzylation of Benzene

Materials:

-

Benzene (anhydrous)

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anhydrous aluminum chloride in a portion of anhydrous benzene under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzyl chloride in anhydrous benzene to the stirred mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time to ensure complete reaction.

-

Cool the reaction mixture and quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane.

-

Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of dibenzylbenzene isomers.

Isomer Separation

The separation of dibenzylbenzene isomers is challenging due to their similar boiling points.[2]

-

Fractional Distillation: While difficult, fractional distillation under reduced pressure can be employed to enrich the fractions with specific isomers. The para isomer, having the highest melting point and greatest symmetry, is often the first to crystallize from a concentrated solution.

-

Preparative Gas Chromatography (GC): For obtaining high-purity isomers for analytical and research purposes, preparative GC is an effective, albeit small-scale, method.[3]

-

Fractional Crystallization: This technique can be used to separate the para-isomer from the ortho and meta isomers due to its higher melting point and lower solubility in certain solvents.

Physicochemical Properties of Dibenzylbenzene Isomers

The positional isomerism significantly affects the physical properties of dibenzylbenzenes. The para-isomer, with its higher symmetry, exhibits a significantly higher melting point and is a solid at room temperature, while the ortho and meta isomers are liquids.

| Property | Ortho-dibenzylbenzene | Meta-dibenzylbenzene | Para-dibenzylbenzene |

| Molecular Formula | C₂₀H₁₈ | C₂₀H₁₈ | C₂₀H₁₈ |

| Molecular Weight | 258.36 g/mol | 258.36 g/mol | 258.36 g/mol |

| Melting Point | Liquid at RT | Liquid at RT | 86-88 °C |

| Boiling Point | ~390 °C (estimated) | ~390 °C (estimated) | ~390 °C (estimated) |

| Density | ~1.04 g/cm³ (estimated) | ~1.04 g/cm³ (estimated) | ~1.04 g/cm³ (estimated) |

| Thermal Stability | High | High | High |

| Dielectric Constant | Low | Low | Low |

Note: Some of the data for the ortho and meta isomers are estimated based on the properties of similar dialkylbenzenes due to a lack of specific experimental values in the literature.

Spectroscopic Characterization

The isomers of dibenzylbenzene can be distinguished using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The symmetry of the para-isomer results in a simpler spectrum compared to the ortho and meta isomers.

-

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹) are characteristic of the substitution pattern on the benzene ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers based on their boiling points, and the mass spectra, while similar, can confirm the molecular weight.[2]

Industrial Applications

Dibenzylbenzene and its derivatives, particularly dibenzyltoluene, are utilized as high-temperature heat transfer fluids and dielectric fluids due to their excellent thermal stability and electrical insulating properties.[4] Their low volatility and high flash points make them suitable for demanding applications in the chemical and electrical industries.

Implications in Drug Discovery and Development

While dibenzylbenzene itself is not a known therapeutic agent, its rigid scaffold and the presence of two benzyl groups offer opportunities for functionalization, making it an interesting starting point for medicinal chemistry campaigns.

Dibenzylbenzene as a Molecular Scaffold

The dibenzylbenzene core can serve as a three-dimensional framework for the synthesis of novel drug candidates. The benzyl groups can be substituted to modulate lipophilicity, introduce pharmacophoric features, and explore structure-activity relationships (SAR).

Potential Biological Activity

Derivatives of related dibenzyl compounds have shown biological activity. For instance, dibenzyl trisulphide has been investigated for its anticancer properties and its mode of action is linked to the MAPKinase (ERK 1 and 2) signal transduction pathway.[5] This suggests that the dibenzyl motif could be a valuable component in the design of kinase inhibitors or other targeted therapies. Further research is needed to explore the specific biological effects of dibenzylbenzene derivatives.

Experimental Workflows

Synthesis and Isomer Separation Workflow

Conclusion

The isomers of dibenzylbenzene represent a class of aromatic hydrocarbons with distinct properties and applications driven by their structural differences. While their synthesis via Friedel-Crafts alkylation is well-established, the separation of the resulting isomers remains a key challenge that can be addressed through techniques like fractional distillation and preparative chromatography. The thermal and dielectric properties of these isomers make them valuable in industrial applications. Furthermore, the dibenzylbenzene scaffold holds potential for the development of novel therapeutics, warranting further investigation into its biological activities and utility in medicinal chemistry. This guide serves as a foundational resource for researchers seeking to explore the chemistry and applications of these versatile compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Economic Alternative Fluid in High Temp Systems - Radco Ind [radcoind.com]

- 5. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Geometry and Conformation of 1,4-Dibenzylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular geometry and conformational landscape of 1,4-dibenzylbenzene. Leveraging data from single-crystal X-ray diffraction and foundational principles of conformational analysis, this document offers a comprehensive overview of the structural characteristics of this arylkylbenzene. Key geometric parameters, including bond lengths, bond angles, and torsional angles, are systematically presented. While experimental data on the solution or gas-phase conformation is limited, this guide explores the likely conformational preferences governed by steric interactions and rotational barriers around the single bonds. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside methodologies for advanced conformational analysis techniques such as variable-temperature NMR spectroscopy and computational modeling.

Molecular Structure and Geometry

This compound, also known as p-dibenzylbenzene, is a symmetrical aromatic hydrocarbon with the chemical formula C₂₀H₁₈.[1][2][3][4] Its structure consists of a central benzene ring substituted at the para positions with two benzyl groups. The molecule possesses four rotatable single bonds, which give rise to a complex conformational landscape.

Solid-State Conformation from X-ray Crystallography

Single-crystal X-ray diffraction provides a precise depiction of the molecule's geometry in the solid state. The crystal structure of this compound reveals that the molecule lies on a crystallographic inversion center.[5] This implies a centrosymmetric conformation in the crystal lattice.

A key feature of the solid-state structure is the orientation of the terminal phenyl rings with respect to the central benzene ring. The dihedral angle between the plane of the terminal phenyl ring and the central benzene ring is reported to be 88.39 (11)°.[5] This near-perpendicular arrangement minimizes steric hindrance between the hydrogen atoms of the different aromatic rings.

Table 1: Key Geometric Parameters from X-ray Crystallography

| Parameter | Value | Reference |

| Dihedral Angle (Terminal Phenyl - Central Benzene) | 88.39 (11)° | [5] |

Further detailed bond lengths and angles from the crystallographic information file (CIF) would be included here if publicly available and accessible.

Conformational Analysis

The conformational flexibility of this compound arises from the rotation around the C(aryl)-C(methylene) and C(methylene)-C(aryl) single bonds. This rotation leads to various possible conformers, primarily distinguished by the relative orientation of the two terminal benzyl groups.

Potential Conformers

Due to the para substitution, two principal conformations can be envisioned: an anti conformer, where the two terminal phenyl groups are on opposite sides of the central ring, and a syn conformer, where they are on the same side. The anti conformation is expected to be sterically favored and thus the global minimum energy conformer. The solid-state structure confirms an anti-like arrangement.

Within each of these general descriptions, further rotational isomers exist due to the rotation of the phenyl groups around the C(methylene)-C(aryl) bonds.

Rotational Barriers

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with α,α'-dichloro-p-xylene, catalyzed by a Lewis acid such as ferric chloride.[5][6][7][8][9][10][11][12]

Materials:

-

Benzene (anhydrous)

-

α,α'-dichloro-p-xylene

-

Anhydrous ferric chloride (FeCl₃)

-

Cold water

-

10% Sodium carbonate solution

-

Anhydrous calcium chloride

-

Ethanol

Procedure:

-

To a 500 mL flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 210 g (2.7 mol) of anhydrous benzene, 28.9 g (0.165 mol) of α,α'-dichloro-p-xylene, and 0.24 g of anhydrous ferric chloride.[5]

-

Stir the mixture for 2 hours while maintaining the temperature between 323–328 K (50-55 °C).[5]

-

After the reaction is complete, cool the mixture and hydrolyze it with cold water.

-

Transfer the two-phase mixture to a separatory funnel and extract the aqueous layer with 200 mL of benzene.

-

Combine the organic layers and wash them three times with 100 mL portions of 10% aqueous sodium carbonate solution.

-

Dry the organic layer over anhydrous calcium chloride and filter.

-

Remove the benzene by rotary evaporation.

-

Distill the residue under reduced pressure to obtain this compound (boiling point: 431–434 K at 0.15 mmHg).[5]

-

Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in ethanol.[5]

Caption: Experimental workflow for the synthesis of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the general steps for determining the molecular structure of an organic compound like this compound.

Procedure:

-

Crystal Selection and Mounting: Select a single crystal of suitable size (typically 0.1-0.4 mm) and quality under a microscope. Mount the crystal on a goniometer head.[13][14]

-

Data Collection: Place the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.[9][10][15]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as background scattering and beam intensity variations.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[16]

Variable-Temperature NMR (VT-NMR) Spectroscopy for Conformational Analysis

VT-NMR is a powerful technique to study dynamic processes such as conformational exchange. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals from nuclei that are exchanging between different magnetic environments.[17][18][19][20][21]

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent that has a wide liquid range (e.g., toluene-d₈ or CS₂).

-

Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K).

-

Temperature Variation: Gradually decrease the temperature in steps (e.g., 10-20 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.[18]

-

Data Acquisition: Record spectra at each temperature, paying close attention to any changes in chemical shifts, coupling constants, and line shapes.

-

Data Analysis: Analyze the spectra to identify the coalescence temperature(s), where two or more signals from exchanging sites merge into a single broad peak. The rate of exchange at the coalescence temperature can be calculated, and from this, the free energy of activation (ΔG‡) for the conformational process can be determined.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is an effective method for assessing the purity of this compound and identifying any isomers or byproducts from the synthesis.[15][22][23][24][25][26]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic hydrocarbons.[22]

-

Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.

-

Oven Program: A temperature program is used to elute the components. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

MS Detector: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for targeted analysis.

-

-

Data Analysis: The retention time of the major peak can be used to identify this compound by comparison with a standard if available. The mass spectrum of the peak should correspond to the molecular ion (m/z 258) and characteristic fragmentation pattern of this compound. The purity can be estimated from the relative peak area of the main component.

Conformational Pathways and Visualization

The conformational landscape of this compound can be visualized as a network of interconverting conformers. The primary motions are the rotations around the four single bonds connecting the aromatic rings. The diagram below illustrates the relationship between the major anti and syn conformers and the rotational degrees of freedom.

Caption: Conformational interconversion in this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and conformational properties of this compound. The solid-state structure, determined by X-ray crystallography, reveals a near-perpendicular arrangement of the terminal phenyl rings relative to the central benzene ring in an anti conformation. While detailed experimental data on the solution-phase dynamics are lacking, the principles of conformational analysis suggest a dynamic equilibrium between various rotamers, with the anti conformer being the most stable. The provided experimental protocols for synthesis, crystallographic analysis, VT-NMR, and GC-MS offer a practical framework for researchers to further investigate the rich structural chemistry of this and related molecules. Future computational studies would be invaluable in quantifying the rotational energy barriers and the relative energies of the different conformers, thereby providing a more complete picture of the conformational landscape of this compound.

References

- 1. This compound | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,4-bis(phenylmethyl)- [webbook.nist.gov]

- 3. Cas 793-23-7,this compound | lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. youtube.com [youtube.com]

- 8. docsity.com [docsity.com]

- 9. books.rsc.org [books.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. studylib.net [studylib.net]

- 12. youtube.com [youtube.com]

- 13. How To [chem.rochester.edu]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. benchchem.com [benchchem.com]

- 16. biosynth.com [biosynth.com]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 20. publish.uwo.ca [publish.uwo.ca]

- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 22. benchchem.com [benchchem.com]

- 23. pubs.usgs.gov [pubs.usgs.gov]

- 24. ftp.sccwrp.org [ftp.sccwrp.org]

- 25. researchgate.net [researchgate.net]

- 26. scanning potential energy surfaces [cup.uni-muenchen.de]

Health and Safety Considerations for Handling 1,4-Dibenzylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and should not be considered a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling 1,4-Dibenzylbenzene and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is an aromatic hydrocarbon with the molecular formula C₂₀H₁₈. It is a solid crystalline substance used as an intermediate in the synthesis of various organic molecules.[1] Due to its chemical nature, understanding the potential health and safety hazards associated with its handling is crucial for ensuring a safe laboratory environment. This guide provides a summary of the available safety information, physical and chemical properties, and general handling procedures for this compound.

Hazard Identification and Classification

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Hazardous to the aquatic environment, acute hazard | Acute 1 | H400: Very toxic to aquatic life[2][3] | Ambiental | Warning |

| Hazardous to the aquatic environment, long-term hazard | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects[2][3] | Ambiental | Warning |

The absence of specific data on human health effects does not imply that the substance is harmless. As a general precaution, it should be handled with care, assuming it may be irritating to the eyes, skin, and respiratory system.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈ | [1] |

| Molecular Weight | 258.36 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 87.5 °C | [1] |

| Boiling Point | 336.61 °C (estimate) | [1] |

| Flash Point | 182.5 °C | [1] |

| Density | 1.0524 g/cm³ (estimate) | [1] |

| Solubility | Insoluble in water, soluble in organic solvents. | [1] |

| Vapor Pressure | 7.53E-06 mmHg at 25°C | [1] |

Toxicological Information

There is a notable lack of specific toxicological data for this compound in publicly available literature and databases. No quantitative data for acute toxicity (oral, dermal, inhalation), skin/eye irritation, sensitization, carcinogenicity, mutagenicity, or reproductive toxicity for this compound could be identified.

In the absence of specific data, it is prudent to handle this compound as a substance with unknown toxicological properties and to take appropriate precautions to minimize exposure.

Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound by regulatory bodies like OSHA or ACGIH.

Safe Handling and Experimental Protocols

Given the limited toxicological information, a conservative approach to handling is recommended. The following general procedures should be followed:

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

-

Isolation: If possible, isolate the handling area to prevent cross-contamination.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

General Hygiene Practices

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly with soap and water after handling.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its aquatic toxicity, do not allow it to enter drains or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

An In-Depth Technical Guide to the Chemical Stability and Reactivity of 1,4-Dibenzylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibenzylbenzene is an aromatic hydrocarbon with the chemical formula C₂₀H₁₈.[1] Its structure consists of a central benzene ring substituted at the para positions with two benzyl groups. This symmetrical molecule serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials.[2] Understanding its chemical stability and reactivity is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the chemical behavior of this compound, including its stability under various conditions and its reactivity in key organic transformations.

Chemical Stability

This compound is generally considered a stable organic compound under normal ambient conditions.[3][4] Its stability can be attributed to the resonance stabilization afforded by the three aromatic rings within its structure. However, like most organic compounds, it is susceptible to degradation under specific environmental stressors.

Thermal Stability

Table 1: General Thermal Stability Data for Related Aromatic Compounds

| Compound | Decomposition Onset (°C) | Method | Reference |

| Dibenzyl | ~350 | TGA | Generic Data |

| Toluene | >400 | TGA | Generic Data |

Note: This data is for analogous compounds and should be considered as an estimate for this compound. Experimental determination via TGA is recommended for precise values.

A generalized experimental protocol for determining the thermal stability of a solid organic compound like this compound using Thermogravimetric Analysis (TGA) is as follows:

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pans (e.g., alumina, platinum)

-

Analytical balance

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Continuously monitor and record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperature at 5% mass loss (Td5%).

Oxidative Stability

The benzylic hydrogens in this compound are susceptible to oxidation. Strong oxidizing agents can convert the benzylic methylene groups into carbonyl functionalities. The stability towards oxidation is dependent on the nature of the oxidant and the reaction conditions. In the absence of strong oxidants and under normal atmospheric conditions, this compound exhibits good oxidative stability.

Photochemical Stability

Specific data on the photochemical stability of this compound, such as its quantum yield for photodegradation, is not extensively documented. Aromatic compounds can absorb UV radiation, which may lead to photochemical reactions. For this compound, potential photochemical reactions could involve the benzylic C-H bonds. A safety data sheet for a related compound, dibenzylbenzene, ar-methyl derivative, advises avoiding UV radiation and sunlight, suggesting potential for photochemical degradation.[3][4]

Chemical Reactivity

The reactivity of this compound is characterized by reactions of the aromatic rings and the benzylic positions. The benzyl groups are ortho, para-directing and activating for electrophilic aromatic substitution on the central benzene ring, although this effect is weak. Conversely, the central benzene ring deactivates the peripheral phenyl rings towards electrophilic attack. The benzylic hydrogens are susceptible to radical substitution.

Electrophilic Aromatic Substitution

The central benzene ring of this compound can undergo electrophilic aromatic substitution. The two benzyl substituents are weakly activating and direct incoming electrophiles to the ortho positions relative to them (positions 2, 3, 5, and 6 of the central ring).

Figure 1: Favored positions for electrophilic attack on the central ring.

1. Friedel-Crafts Acylation: This reaction introduces an acyl group onto the central aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃.

Figure 2: General mechanism for Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of this compound (Adapted)

Objective: To synthesize 2-acetyl-1,4-dibenzylbenzene.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in CH₂Cl₂ to the stirred suspension.

-

After the addition is complete, add a solution of this compound (1.0 equivalent) in CH₂Cl₂ dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Yields for Friedel-Crafts Acylation of Aromatic Compounds

| Substrate | Acylating Agent | Catalyst | Yield (%) | Reference |

| Toluene | Acetyl Chloride | AlCl₃ | >90 | General Organic Chemistry |

| Anisole | Acetic Anhydride | FeCl₃ | 99 | [5] |

| Benzene | Propionyl Chloride | Hf(OTf)₄/TfOH | ~90 | [6] |

Note: Yields are highly dependent on specific reaction conditions.

Benzylic Position Reactivity

The methylene bridges in this compound are benzylic positions and are thus activated for certain reactions.

1. Radical Halogenation (Wohl-Ziegler Reaction): The benzylic hydrogens can be substituted with halogens, typically bromine, using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light).[2][7][8] This reaction proceeds via a free radical chain mechanism, favored by the resonance stabilization of the resulting benzylic radical.

Figure 3: General mechanism for benzylic bromination with NBS.

Experimental Protocol: Benzylic Bromination of this compound (Adapted)

Objective: To synthesize 1-benzyl-4-(bromomethyl)benzene.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Succinimide (byproduct)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in CCl₄.

-

Add NBS (1.0 equivalent) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction.

-

Monitor the reaction progress by TLC. The reaction is typically complete when the solid NBS has been consumed and the denser succinimide byproduct has formed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-